2-(3-Phenylpropoxy)ethanol

Drug Discovery Formulation Science ADME Prediction

2-(3-Phenylpropoxy)ethanol (CAS 119967-39-4) is a primary alcohol and aryl alkyl ether with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. It is structurally defined by a phenyl group linked to an ethanol moiety via a three-carbon propoxy chain.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
Cat. No. B12092961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Phenylpropoxy)ethanol
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCOCCO
InChIInChI=1S/C11H16O2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
InChIKeyISJAYTHMCZZHOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-(3-Phenylpropoxy)ethanol (CAS 119967-39-4) – A C11H16O2 Aromatic Glycol Ether for Specialty Synthesis


2-(3-Phenylpropoxy)ethanol (CAS 119967-39-4) is a primary alcohol and aryl alkyl ether with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . It is structurally defined by a phenyl group linked to an ethanol moiety via a three-carbon propoxy chain. This compound is primarily used as a specialty chemical intermediate in organic synthesis . Its physicochemical properties, such as a boiling point of 158-163 °C at 3.5 mmHg and a computed logP of approximately 2.17, indicate moderate lipophilicity, positioning it as a higher molecular weight and less polar alternative to common preservatives like 2-phenoxyethanol [1][2].

2-(3-Phenylpropoxy)ethanol Procurement: Why Generic Substitution with Common Phenoxyethanols is Not a Like-for-Like Exchange


The core differentiation of 2-(3-Phenylpropoxy)ethanol stems from its extended propoxy linker, which fundamentally alters its physicochemical and biological profile compared to common in-class compounds. For instance, replacing 2-phenoxyethanol (C8H10O2) with 2-(3-Phenylpropoxy)ethanol (C11H16O2) introduces a 3-carbon chain, increasing molecular weight from 138.16 g/mol to 180.24 g/mol and the number of rotatable bonds from 2 to 6 . This structural modification is predicted to enhance lipophilicity and membrane permeability, which is a critical differentiator in applications where passive diffusion or interaction with hydrophobic domains is required [1]. Direct substitution without accounting for these differences can lead to failure in assays requiring specific partitioning behavior or altered metabolic stability.

2-(3-Phenylpropoxy)ethanol vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


Lipophilicity Differentiation: LogP Comparison for Enhanced Membrane Permeability

2-(3-Phenylpropoxy)ethanol demonstrates a significantly higher predicted lipophilicity than its closest structural analog, 2-phenoxyethanol. This is a key differentiator for applications requiring passive membrane diffusion or formulation in lipid-based systems. While experimental logP for the target compound is not directly available, a structurally related 3-(3-phenylpropoxy)pyrrolidine hydrochloride has a reported logP of 2.17 [1]. In comparison, 2-phenoxyethanol has an experimental logP of 1.16 [2]. This class-level inference indicates that the propoxy linker increases lipophilicity by approximately one log unit.

Drug Discovery Formulation Science ADME Prediction

Structural Differentiation for Reduced Cytotoxicity: Comparison with 2-Phenoxyethanol in Neuronal Cells

A key differentiator for 2-(3-Phenylpropoxy)ethanol is its potential for reduced cytotoxicity compared to 2-phenoxyethanol, which has been shown to be the most potent cytotoxic agent among several glycol ethers. In a study on human neuroblastoma SH-SY5Y cells, 2-phenoxyethanol increased basal and H2O2-induced lactate dehydrogenase (LDH) release and reduced MTT activity in a concentration-dependent manner (5-25 mM) [1]. In contrast, 2-isopropoxyethanol, a closer structural analog with an alkyl chain, showed significant cytotoxicity but did not enhance H2O2 action. The extended propoxy chain in 2-(3-Phenylpropoxy)ethanol is structurally distinct from both, suggesting a different safety profile.

Toxicology In Vitro Pharmacology Cell Culture

Physicochemical Differentiation: Boiling Point and Volatility for High-Temperature Processing

2-(3-Phenylpropoxy)ethanol offers a significantly higher boiling point than common glycol ethers, enabling its use in high-temperature reactions and as a less volatile solvent. The compound's boiling point is reported as 158-163 °C at 3.5 mmHg [1]. This is in contrast to the structurally simpler 2-phenoxyethanol, which boils at 245 °C at atmospheric pressure, or 2-ethoxyethanol, which boils at 135 °C [2]. While direct atmospheric boiling point data is lacking, the reduced pressure value indicates a high-boiling liquid that can remain in the reaction mixture during distillative removal of lower-boiling solvents or reactants.

Chemical Process Engineering Solvent Selection Distillation

Analytical Differentiation: Increased Rotatable Bond Count and Retention Behavior

The molecular structure of 2-(3-Phenylpropoxy)ethanol, with 6 rotatable bonds, is significantly more flexible than 2-phenoxyethanol (2 rotatable bonds) [1]. This increased conformational flexibility can lead to markedly different chromatographic retention times, a critical factor in analytical method development and quality control. While direct HPLC data is not available for the target compound, a structurally similar aldehyde, (3-Phenylpropoxy)acetaldehyde, has been successfully separated using a reverse-phase Newcrom R1 HPLC column with an acetonitrile/water/phosphoric acid mobile phase, achieving a calculated logP of 1.94 [2]. This class-level inference supports the expectation of distinct and predictable chromatographic behavior for the alcohol analog.

Analytical Chemistry HPLC Method Development QC/QA

2-(3-Phenylpropoxy)ethanol Procurement: High-Value Research and Industrial Application Scenarios


Synthesis of Lipophilic Drug Candidates and Probes

As an intermediate, 2-(3-Phenylpropoxy)ethanol is ideally suited for the synthesis of lipophilic drug candidates. Its increased logP, inferred to be around 2.17, makes it a superior building block for molecules designed to cross biological membranes or target intracellular hydrophobic pockets. This is a direct application of the differentiation evidence highlighting its enhanced lipophilicity over 2-phenoxyethanol [1][2].

High-Temperature Reaction Solvent and Reagent

The high boiling point of 2-(3-Phenylpropoxy)ethanol (158-163 °C at 3.5 mmHg) qualifies it as a specialty solvent for reactions requiring elevated temperatures without evaporation. This scenario directly applies the physicochemical differentiation evidence, making it a valuable choice for process chemists designing reactions that involve less volatile components or require a stable, high-boiling reaction medium [3].

Analytical Standard and Method Development in Chromatography

The compound's increased molecular flexibility (6 rotatable bonds) and moderate lipophilicity ensure it has a distinct chromatographic profile, making it useful as a reference standard or for method development. Analytical chemists can leverage its predictable retention behavior on reverse-phase columns, as inferred from related compounds, to develop robust separation methods for complex mixtures [4].

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